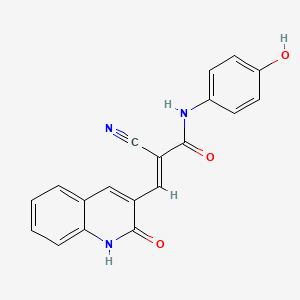
Methyl 2-Hydroxybenzoate-3,4,5,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Hydroxybenzoate-3,4,5,6-d4, also known as Methyl Salicylate-d4, is a deuterated form of Methyl Salicylate. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8H5D4O3, and it has a molecular weight of 156.17 g/mol . This compound is commonly used in scientific research due to its unique isotopic labeling properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-Hydroxybenzoate-3,4,5,6-d4 can be synthesized through the esterification of deuterated salicylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated salicylic acid and methanol, along with an acid catalyst. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
化学反应分析
Types of Reactions
Methyl 2-Hydroxybenzoate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated salicylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Deuterated salicylic acid.
Reduction: Deuterated methyl salicylate alcohol.
Substitution: Various deuterated esters or ethers depending on the substituent.
科学研究应用
Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of deuterated compounds for use in various industrial processes
作用机制
The mechanism of action of Methyl 2-Hydroxybenzoate-3,4,5,6-d4 is primarily related to its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical and biological systems. This isotopic labeling helps in elucidating molecular targets and pathways involved in various reactions and processes .
相似化合物的比较
Similar Compounds
Methyl 4-Hydroxybenzoate-2,3,5,6-d4: Another deuterated ester used in similar applications.
Methyl Salicylate-d3: A related compound with three deuterium atoms instead of four.
Deuterated Salicylic Acid: The precursor used in the synthesis of Methyl 2-Hydroxybenzoate-3,4,5,6-d4
Uniqueness
This compound is unique due to its complete deuteration at the 3, 4, 5, and 6 positions of the benzene ring. This complete deuteration provides a more distinct and easily identifiable signal in NMR spectroscopy compared to partially deuterated compounds. Additionally, the presence of deuterium atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC 名称 |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
InChI 键 |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)O)[2H])[2H] |
规范 SMILES |
COC(=O)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



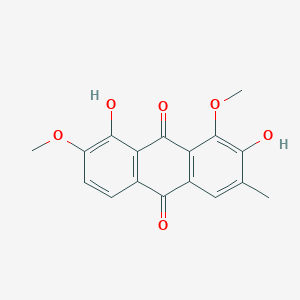
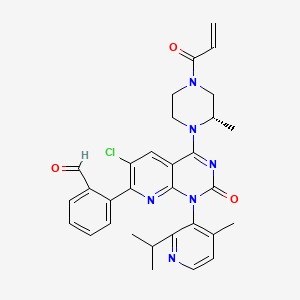

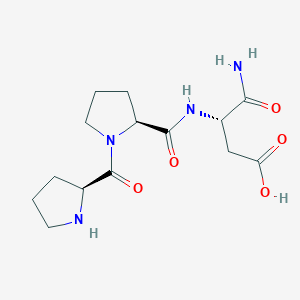
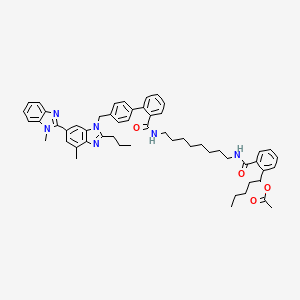
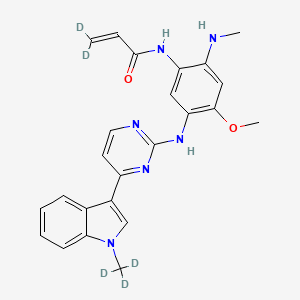




![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

